Source: (Z)-Heptadec-7-enoic acid has been identified in the cloacal gland secretion of the tuatara (Sphenodon punctatus). Tuataras are reptiles endemic to New Zealand, and their cloacal gland secretions contain complex mixtures of lipids, including triacylglycerols. (Z)-Heptadec-7-enoic acid is one of the major fatty acids found esterified to glycerol in these secretions.
7Z-octadecenoic acid is primarily derived from natural sources, particularly plant oils. It can be found in certain species of plants and is a product of the metabolism of linoleic acid, which serves as its biosynthetic precursor. This compound falls under the classification of unsaturated fatty acids, specifically monounsaturated fatty acids due to the presence of one double bond in its structure.
The synthesis of 7Z-octadecenoic acid typically involves several methods:
The molecular structure of 7Z-octadecenoic acid features a long hydrocarbon chain with a double bond at the seventh carbon position. The structural formula can be represented as follows:
The structural representation indicates that this fatty acid has a carboxylic acid functional group (-COOH) at one end, contributing to its reactivity and solubility in polar solvents.
7Z-octadecenoic acid participates in various chemical reactions typical for unsaturated fatty acids:
The mechanism of action for 7Z-octadecenoic acid primarily revolves around its role in biological systems:
Research indicates that the specific positioning of the double bond affects how these fatty acids interact with enzymes and receptors in biological systems .
The physical properties of 7Z-octadecenoic acid include:
Chemical properties include its reactivity towards oxidation, reduction, and esterification reactions, characteristic of unsaturated fatty acids.
7Z-octadecenoic acid has several scientific applications:
7Z-octadecenoic acid exhibits a phylogenetically widespread but quantitatively limited distribution. In plants, it occurs in trace amounts within seed oils and leaf lipids, with documentation in the PlantFAdb database confirming its presence across multiple angiosperm families [3]. Its occurrence is notably less abundant than Δ9 MUFAs like oleic acid, suggesting specialized biosynthetic pathways or ecological functions.
In animal systems, this fatty acid has been detected in human-derived cell lines (HeLa, NIH-3T3, Hepa-RG) and murine models (Mus musculus strain C57BL/6J) [7]. The consistent identification across mammalian tissues indicates endogenous production, likely via fatty acid desaturase activity, though the specific enzymes responsible remain uncharacterized. Insects also demonstrate measurable quantities of 7Z-octadecenoic acid in cuticular lipids, where it contributes to waterproofing and antimicrobial defense [8].
Table 1: Chemical Identifiers of 7Z-Octadecenoic Acid
Property | Identifier |
---|---|
IUPAC Name | (7Z)-octadec-7-enoic acid |
Molecular Formula | C₁₈H₃₄O₂ |
Average Molecular Weight | 282.468 g/mol |
Lipid Maps ID | LMFA01030068 |
CAS Registry | 13126-31-3 |
InChI Key | RVUCYJXFCAVHNC-QXMHVHEDSA-N |
Canonical SMILES | CCCCCCC/C=C\CCCCCCCC(=O)O |
Membrane Architecture and FluidityThe Δ7 double bond position creates a distinct molecular geometry that influences membrane physical properties. Unlike Δ9 MUFAs, the shorter distance between the carboxyl group and double bond in 7Z-octadecenoic acid may enhance lateral packing efficiency in phospholipid bilayers. This configuration potentially optimizes membrane fluidity under thermal stress, as observed in insect cold adaptation where MUFA profiles shift to maintain homeostasis [8].
Immunometabolic ModulationIn mammalian immune cells, 7Z-octadecenoic acid likely participates in polarization dynamics akin to other MUFAs. Macrophages utilize fatty acid oxidation (FAO) for alternative (M2) activation, and imported MUFAs suppress pro-inflammatory pathways [2]. Though not explicitly studied, its structural similarity to immunomodulatory MUFAs suggests potential roles in:
Energy Partitioning and Metabolic FlexibilityComparative studies indicate MUFAs enhance oxidative metabolism more effectively than saturated fats. In type 2 diabetes, MUFA-enriched diets improve fasting glucose (−0.57 mmol/L) and triglycerides (−0.31 mmol/L) versus high-carbohydrate regimens [6]. While 7Z-octadecenoic acid specifically remains understudied, its β-oxidation kinetics likely resemble oleic acid due to comparable chain length and unsaturation.
Table 2: Biological Roles of 7Z-Octadecenoic Acid Across Taxa
Organism Type | Metabolic Context | Functional Significance |
---|---|---|
Flowering Plants | Seed oil biosynthesis | Minor component of storage lipids; possible drought resistance |
Mammals | Hepatic lipid metabolism | Membrane constituent; energy substrate |
Insects | Cuticular lipid synthesis | Desiccation resistance; antifungal defense |
Human Cell Lines | Phospholipid remodeling | Cell signaling precursor; membrane fluidity regulator |
Analytical Challenges in LipidomicsConventional chromatography-mass spectrometry platforms struggle to resolve 7Z-octadecenoic acid from abundant isomers like oleic acid. Recent ozone-enabled technologies (OzFAD) overcome this by cleaving double bonds diagnostically, revealing unexpected lipidome diversity [4]. This approach detected over 100 previously unreported fatty acids in human plasma, underscoring the underestimation of Δ7 MUFA prevalence.
Biosynthetic EnzymologyThe origin of 7Z-octadecenoic acid remains enigmatic. Three hypotheses warrant investigation:
Functional Divergence from Canonical MUFAsKey unresolved questions include:
Physiological ImplicationsPerturbations in MUFA ratios correlate with disease states. In atopic dermatitis, linoleic acid metabolism disruption alters skin barrier function [5]. Whether 7Z-ooctadecenoic acid contributes to such pathophysiology remains unknown. Its detection in vernix caseosa (newborn skin coating) via OzFAD suggests potential roles in epidermal integrity [4].
Table 3: Key Research Gaps in 7Z-Octadecenoic Acid Biochemistry
Research Domain | Unresolved Questions | Emerging Technologies |
---|---|---|
Structural Lipidomics | Distribution across lipid classes (e.g., PLs vs. TAGs) | LC-OzID-MS/MS; ion mobility spectrometry |
Metabolic Tracing | Biosynthetic precursors and turnover rates | Isotope-labeled GC-MS; flux analysis |
Ecological Physiology | Adaptive significance in extremophiles | Comparative genomics; lipidomics |
Therapeutic Applications | Immunometabolic reprogramming potential | Single-cell metabolomics; CRISPR screening |
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